

# interpreting unexpected results with XL01126 treatment

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## **Technical Support Center: XL01126 Treatment**

Welcome to the technical support center for **XL01126**. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting experiments involving the LRRK2 PROTAC degrader, **XL01126**.

### Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for XL01126?

A1: **XL01126** is a heterobifunctional proteolysis-targeting chimera (PROTAC). It is designed to induce the degradation of Leucine-Rich Repeat Kinase 2 (LRRK2). The molecule consists of a ligand that binds to LRRK2 (the "warhead," HG-10-102-01), a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By bringing LRRK2 and VHL into close proximity, **XL01126** facilitates the ubiquitination of LRRK2, marking it for degradation by the proteasome.[1][2][3][4] This leads to a reduction in total LRRK2 protein levels.

Q2: What are the expected outcomes of successful **XL01126** treatment?

A2: Successful treatment with **XL01126** should result in a dose- and time-dependent decrease in the total protein levels of LRRK2.[1] Consequently, you should also observe a reduction in the phosphorylation of LRRK2 substrates, such as Rab10, at threonine 73 (pRab10-T73).

Q3: Does **XL01126** have any known off-target effects?



A3: Yes. Unbiased quantitative proteomic profiling has revealed that **XL01126** can induce the degradation of phosphodiesterase 6D (PDE6D). This off-target degradation is independent of LRRK2. The shared aminopyrimidine warhead between **XL01126** and known PDE6D inhibitors is thought to be the cause of this unintended binding and degradation.

Q4: Is there an inactive control compound available for **XL01126**?

A4: The publication describing **XL01126** utilizes cis-**XL01126** as a negative control. This stereoisomer is expected to have greatly reduced binding to the VHL E3 ligase, thus preventing the formation of a productive ternary complex and subsequent degradation of LRRK2. Comparing the effects of **XL01126** to cis-**XL01126** can help confirm that the observed degradation is due to the intended PROTAC mechanism.

## **Troubleshooting Guides**

# Issue 1: Incomplete Rescue of LRRK2 or Rab10 Dephosphorylation with Proteasome or Neddylation Inhibitors

You've pre-treated your cells with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) to confirm that the effects of **XL01126** are dependent on the ubiquitin-proteasome system. While you see a rescue of LRRK2 protein degradation, the dephosphorylation of LRRK2 (e.g., at Ser935) and its substrate Rab10 is not fully reversed.

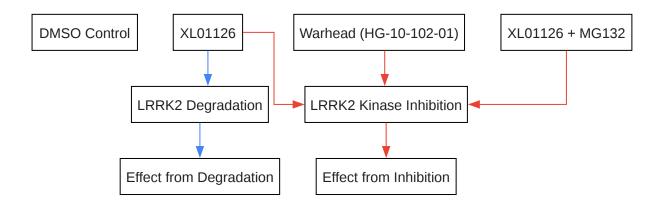
#### Possible Cause:

The "warhead" portion of **XL01126**, HG-10-102-01, is itself a potent LRRK2 kinase inhibitor. Therefore, **XL01126** has a dual mechanism of action: it degrades LRRK2 and also directly inhibits the kinase activity of any remaining LRRK2 protein. The observed dephosphorylation of LRRK2 substrates is a combination of both protein degradation and direct enzyme inhibition. Proteasome inhibitors will block the degradation component but not the kinase inhibition component.

**Troubleshooting Steps:** 



- Run a "Warhead-Only" Control: Treat cells with the warhead compound, HG-10-102-01, alone. This will allow you to isolate the effects of kinase inhibition from degradation.
- Compare Phosphorylation Levels: Compare the levels of pLRRK2 and pRab10 in cells treated with:
  - DMSO (vehicle control)
  - XL01126 alone
  - o HG-10-102-01 alone
  - XL01126 + Proteasome Inhibitor (e.g., MG132)
- Interpret the Results:
  - The difference in pRab10 levels between the "XL01126" and "XL01126 + MG132" groups can be attributed to the degradation of LRRK2.
  - The level of pRab10 in the "**XL01126** + MG132" group should be comparable to the "HG-10-102-01" group, representing the effect of kinase inhibition.



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Caption: Logic diagram for dissecting degradation vs. inhibition effects.



# Issue 2: Unexpected Phenotype Observed, Potentially Unrelated to LRRK2 Degradation

You observe a cellular phenotype that you did not anticipate based on the known functions of LRRK2.

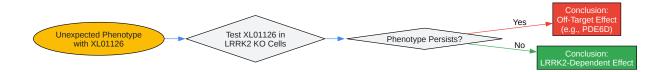
#### Possible Cause:

This could be due to the off-target degradation of PDE6D. Since this effect is LRRK2-independent, it could confound the interpretation of your results.

#### **Troubleshooting Steps:**

- Confirm PDE6D Degradation: If you have the appropriate antibodies, perform a Western blot for PDE6D in your XL01126-treated lysates to confirm if this off-target effect is occurring in your experimental system.
- Use LRRK2 Knockout (KO) Cells: The most definitive way to determine if a phenotype is LRRK2-dependent is to repeat the experiment in LRRK2 KO cells.
  - Treat both wild-type (WT) and LRRK2 KO cells with XL01126.
  - If the phenotype persists in the LRRK2 KO cells, it is likely due to an off-target effect, such as PDE6D degradation.
  - If the phenotype is absent in the LRRK2 KO cells, it is dependent on the degradation of LRRK2.
- Phenocopy with LRRK2 Kinase Inhibitor: Treat your cells with a specific LRRK2 kinase inhibitor that does not degrade LRRK2 (e.g., the warhead HG-10-102-01). If the phenotype is replicated, it suggests the effect is related to LRRK2's kinase activity. If not, it may be related to LRRK2's non-catalytic scaffolding functions.





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